(1S,3R)-cis-4-Carene

Catalog No.
S1922960
CAS No.
5208-49-1
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-cis-4-Carene

CAS Number

5208-49-1

Product Name

(1S,3R)-cis-4-Carene

IUPAC Name

(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

LGNSZMLHOYDATP-YIZRAAEISA-N

SMILES

CC1CC2C(C2(C)C)C=C1

Canonical SMILES

CC1CC2C(C2(C)C)C=C1

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C2(C)C)C=C1

Entomology

Application: “(1S,3R)-cis-4-Carene” is structurally similar to “(1S,3R)-cis-Chrysanthemyl Tiglate”, which has been identified as a sex pheromone in the Striped Mealybug, Ferrisia virgata . This suggests that “(1S,3R)-cis-4-Carene” could potentially have applications in the field of insect behavior studies or pest control.

Method of Application: In the study, the pheromone was identified using gas chromatography–mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography analyses . The (1S,3R)-enantiomer strongly attracted adult males in a greenhouse trapping bioassay .

Results or Outcomes: The (1S,3R)-enantiomer showed strong activity in attracting adult male mealybugs, whereas the other enantiomers showed only weak activity . This suggests that the (1S,3R)- configuration is critical for the pheromone’s activity.

Proteomics Research

Application: “(1S,3R)-cis-4-Carene” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Method of Application: The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving protein analysis.

Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of protein structures and functions, and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Structure Analysis

Method of Application: Chemical structure analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods can be used to determine the molecular structure and conformation of “(1S,3R)-cis-4-Carene”.

Biochemical Research

Method of Application: The specific methods of application in biochemical research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving biochemical analysis.

Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of biochemical interactions and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Synthesis

Application: “(1S,3R)-cis-4-Carene” could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different chemical compounds.

Method of Application: The specific methods of application in chemical synthesis would depend on the particular synthesis being carried out. Generally, “(1S,3R)-cis-4-Carene” could be reacted with other chemicals under specific conditions to produce the desired products.

  • (1S,3R)-cis-4-Carene is a colorless liquid with a lemon-like odor [].
  • It occurs naturally in various plants, including conifers, rosemary, and dill [].
  • This specific stereoisomer, with the (1S,3R) configuration, is of particular interest in scientific research due to its biological activity [].

Molecular Structure Analysis

  • (1S,3R)-cis-4-Carene has the chemical formula C₁₀H₁₆.
  • Its structure consists of a ten-membered carbon skeleton with two methyl groups and a double bond in a cis configuration (opposite sides of the double bond) between the fourth and fifth carbons [].
  • The stereochemistry is denoted by (1S,3R), indicating the specific spatial arrangement of substituents around the designated carbon atoms (C1 and C3) [].

Chemical Reactions Analysis

  • Oxidation: Monoterpenes can be oxidized by enzymes or strong oxidizing agents to form various products like alcohols, aldehydes, and ketones.
  • Cyclization: Under acidic conditions, monoterpenes can undergo cyclization reactions to form more complex cyclic structures.
  • Diels-Alder reaction: Monoterpenes with conjugated double bonds can participate in Diels-Alder reactions with electron-rich dienophiles to form new cyclic compounds.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available for (1S,3R)-cis-4-Carene specifically.
  • Boiling point: Around 170-172 °C [].
  • Solubility: Soluble in organic solvents like hexane and ethanol [].
  • Stability: Relatively stable at room temperature but can oxidize upon prolonged exposure to air and light [].

Research suggests (1S,3R)-cis-4-Carene exhibits various biological activities:

  • Insecticidal properties: Studies have shown (1S,3R)-cis-4-Carene to be repellent and toxic to certain insects [, ]. The exact mechanism is not fully understood, but it might involve disrupting insect olfactory or nervous systems [].
  • Antimicrobial activity: Some research suggests (1S,3R)-cis-4-Carene might have antimicrobial properties against certain bacteria and fungi. However, more studies are needed to confirm its efficacy and mechanism of action.
  • Flammability: Monoterpenes are generally flammable liquids with low flash points.
  • Skin and eye irritation: Some monoterpenes can cause skin and eye irritation upon contact.
  • Ecotoxicity: Monoterpenes can be toxic to aquatic organisms.

XLogP3

3.3

UNII

70YIT2H368

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

62839-99-0

Dates

Modify: 2024-04-14

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